Db07268

Vue d'ensemble

Description

DB07268 est un inhibiteur puissant et sélectif de la kinase N-terminale c-Jun 1 (JNK1), avec une valeur de CI50 de 9 nanomolaires . Il présente également une activité inhibitrice contre d'autres kinases telles que la kinase de point de contrôle 1 (CHK1), la kinase 4 activée par p21 (PAK4), la protéine kinase B (AKT1) et la kinase régulée par le signal extracellulaire 2 (ERK2), mais avec une puissance significativement plus faible . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle de JNK1 dans divers processus cellulaires et maladies .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de DB07268 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. Les étapes clés comprennent la formation d'un cycle pyrimidine et sa fonctionnalisation subséquente pour introduire les substituants souhaités . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et de divers réactifs pour faciliter la formation des liaisons chimiques souhaitées .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour des volumes plus importants, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle de la qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

DB07268 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle pyrimidine ou d'autres parties de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et divers solvants organiques . Les conditions réactionnelles impliquent souvent des températures contrôlées et des niveaux de pH pour garantir les transformations souhaitées .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés ayant une activité biologique modifiée, tandis que les réactions de substitution peuvent produire des analogues ayant des groupes fonctionnels différents .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en se liant au site de liaison de l'ATP de JNK1, inhibant ainsi son activité kinase . Cette inhibition empêche la phosphorylation et l'activation des cibles en aval impliquées dans divers processus cellulaires, tels que l'apoptose et la réponse au stress . Le composé affecte également d'autres kinases, mais avec une puissance significativement plus faible, soulignant sa sélectivité pour JNK1 .

Applications De Recherche Scientifique

Inhibition of Tumor Growth

DB07268 has been shown to significantly inhibit the proliferation of GH3 pituitary tumor cells. In experimental setups, the compound demonstrated a notable inhibition rate, suggesting its potential as a therapeutic agent against pituitary tumors .

Data Table: Inhibition Rates of this compound on GH3 Cells

| Compound | Inhibition Rate (%) |

|---|---|

| This compound | 74 |

| Staurosporine (Control) | 100 |

Combination Therapies

In studies involving breast cancer cell lines, this compound was utilized in combination with other inhibitors to enhance therapeutic efficacy. The compound's ability to sensitize cells to other treatments indicates its potential role in combination therapies for more effective cancer treatment strategies .

Antiviral Activity Against Transmissible Gastroenteritis Virus (TGEV)

This compound has been investigated for its antiviral properties, specifically against TGEV, a virus affecting swine. In vitro studies revealed that pretreatment with this compound significantly reduced TGEV mRNA and protein levels in infected cells .

Data Table: Effects of this compound on TGEV Infection

| Treatment | TGEV N mRNA Reduction (%) | TGEV Protein Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 65 | 70 |

Study on RACGAP1 Inhibition

A study focused on the effects of this compound on GH3 cell proliferation demonstrated that inhibition of RACGAP1 led to reduced cell viability and increased apoptosis markers. The study provided insights into the molecular mechanisms by which this compound exerts its effects, highlighting its potential as a targeted therapy for pituitary tumors .

CRISPR-Cas9 Screening for Synthetic Lethality

In a broader context, this compound was part of a CRISPR-Cas9 screening aimed at identifying synthetic lethality interactions in breast cancer cells. The results indicated that combining this compound with specific gene knockdowns could enhance sensitivity to chemotherapy agents, presenting new avenues for personalized cancer treatments .

Mécanisme D'action

DB07268 exerts its effects by binding to the ATP-binding site of JNK1, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream targets involved in various cellular processes, such as apoptosis and stress response . The compound also affects other kinases, but with significantly lower potency, highlighting its selectivity for JNK1 .

Comparaison Avec Des Composés Similaires

Composés similaires

SP600125 : Un autre inhibiteur de JNK avec un profil d'inhibition des kinases plus large.

AS601245 : Un inhibiteur de JNK avec une activité contre plusieurs isoformes de JNK.

Unicité

DB07268 est unique en raison de sa forte sélectivité pour JNK1 par rapport aux autres kinases . Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de JNK1 dans divers processus biologiques et maladies . De plus, sa puissance et ses propriétés pharmacocinétiques favorables contribuent à son utilisation généralisée dans la recherche scientifique .

Activité Biologique

DB07268, a selective inhibitor of c-Jun N-terminal kinase 1 (JNK1), has garnered attention in the field of pharmacology due to its potential therapeutic applications, particularly in cancer and metabolic disorders. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

- Chemical Structure : this compound is identified by its CAS number 929007-72-7.

- Mechanism of Action : As a JNK1 inhibitor, this compound disrupts the signaling pathways mediated by the JNK family of mitogen-activated protein kinases, which are implicated in various cellular processes including apoptosis, proliferation, and inflammation.

In Vitro Studies

This compound has been evaluated for its potency and selectivity against various kinases. The compound exhibits an IC50 value of 9 nM for JNK1, indicating strong inhibitory activity. Selectivity assays reveal that while it shows submicromolar potency against other kinases like PLK, CHK1, and CK2, it maintains a 70- to 90-fold greater potency against JNK1 compared to these kinases .

Table 1: Inhibition Potency of this compound Against Various Kinases

| Kinase | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| JNK1 | 9 | - |

| PLK | ~800 | 89-fold |

| CHK1 | ~700 | 78-fold |

| CK2 | ~600 | 67-fold |

In Vivo Studies

In vivo studies involving analogs of this compound have shown varied pharmacokinetic profiles. Some analogs demonstrated poor absorption and brain penetration, while others exhibited modest pharmacokinetics with decent oral absorption. Notably, one potent analog had a short half-life and low clearance rates in rat models .

Case Studies

- Lipid Metabolism and Autophagy : A study indicated that this compound effectively abolished USP10-induced autophagy in HepG2 cells treated with palmitic acid (PA). The presence of this compound resulted in decreased cell viability under PA-induced steatosis conditions, highlighting its role in modulating lipid metabolism .

- Glioblastoma Research : In glioblastoma models, the inhibition of JNK1 by this compound was shown to enhance the therapeutic efficacy of other treatments by increasing lipotoxicity and impairing DNA damage repair mechanisms. This suggests potential applications for this compound in combination therapies for aggressive brain tumors .

Clinical Implications and Future Directions

Despite promising preclinical findings, there have been no reported clinical trials involving this compound to date. The compound's ability to selectively inhibit JNK1 positions it as a potential candidate for further investigation in clinical settings aimed at treating conditions such as cancer and metabolic disorders.

Propriétés

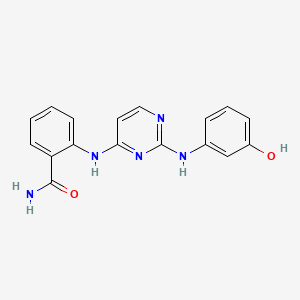

IUPAC Name |

2-[[2-(3-hydroxyanilino)pyrimidin-4-yl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c18-16(24)13-6-1-2-7-14(13)21-15-8-9-19-17(22-15)20-11-4-3-5-12(23)10-11/h1-10,23H,(H2,18,24)(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPKKGUGRGRSGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)NC3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929007-72-7 | |

| Record name | DB-07268 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929007727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DB-07268 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU563H6ION | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.